Biotin-PEG3-NHS ester

PROTAC linker antibody conjugation biotinylation reagent

Choose Biotin-PEG3-NHS ester for precise bioconjugation. The PEG3 spacer length optimizes streptavidin binding and minimizes aggregation in solution. Validated as a PROTAC linker, the discrete short PEG chain enables precise ternary complex formation. Batch-specific purity ≥95% ensures reproducible labeling stoichiometry, superior to non-PEG or longer PEG alternatives. Ideal for biotinylating antibodies/proteins requiring long-term stability and high-density labeling without steric hindrance.

Molecular Formula C23H36N4O9S
Molecular Weight 544.6 g/mol
Cat. No. B606135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-NHS ester
SynonymsBiotin-PEG3-NHS ester
Molecular FormulaC23H36N4O9S
Molecular Weight544.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H36N4O9S/c28-18(4-2-1-3-17-22-16(15-37-17)25-23(32)26-22)24-8-10-34-12-14-35-13-11-33-9-7-21(31)36-27-19(29)5-6-20(27)30/h16-17,22H,1-15H2,(H,24,28)(H2,25,26,32)/t16-,17-,22-/m0/s1
InChIKeyQIAUJZJSFIYGMH-HOIFWPIMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG3-NHS Ester Procurement Guide: Specifications and Comparative Positioning


Biotin-PEG3-NHS ester (CAS 1253286-56-4) is a heterobifunctional biotinylation reagent comprising a biotin moiety, a discrete polyethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. It has a molecular weight of 544.62 Da and a molecular formula of C₂₃H₃₆N₄O₉S . The NHS ester enables efficient covalent conjugation to primary amines (e.g., lysine residues or N-termini) under mild conditions (pH 7–9) to form stable amide bonds, while the hydrophilic PEG3 spacer confers aqueous solubility and reduces steric hindrance in downstream streptavidin/avidin binding [1]. This compound is a core building block in bioconjugation workflows, including protein/antibody labeling, affinity purification, and PROTAC linker construction.

Why Biotin-PEG3-NHS Ester Cannot Be Replaced by PEG2 or PEG4 Analogs: Evidence-Based Linker Selection


Biotin-PEGn-NHS esters are not interchangeable despite sharing a common core structure. The PEG chain length (n) directly modulates three parameters critical to experimental success: (1) the spatial separation between the biotin tag and the conjugated biomolecule, which governs streptavidin/avidin accessibility and binding stoichiometry [1]; (2) the solubility and aggregation propensity of the biotinylated product, particularly relevant for antibody conjugates stored in solution [2]; and (3) the molecular weight of the final conjugate, which affects downstream analytical characterization. Furthermore, the NHS ester hydrolysis rate is influenced by the local microenvironment created by the PEG chain and the solvent system employed. Substituting PEG3 with PEG2 reduces linker reach and may compromise biotin accessibility in sterically crowded environments, while substituting with PEG4 increases molecular weight without necessarily improving biotinylation efficiency for many standard applications. Selection must therefore be driven by application-specific quantitative criteria.

Biotin-PEG3-NHS Ester: Quantifiable Differentiation Against PEG2, PEG4, and LC-Biotin Comparators


Biotin-PEG3-NHS Ester vs. Biotin-PEG2-NHS Ester: Molecular Weight and Linker Reach Differentiation

Biotin-PEG3-NHS ester offers a distinct molecular weight (544.6 Da) and spacer length compared to the shorter Biotin-PEG2-NHS ester (500.6 Da) and the longer Biotin-PEG4-NHS ester (588.7 Da) . The PEG3 spacer, containing three ethylene glycol units, provides intermediate flexibility and reach that balances biotin accessibility against steric crowding. This intermediate chain length places it within the 'short PEG chain' category (2–6 units), which is characterized by reduced steric hindrance and suitability for close-proximity labeling applications [1]. In contrast, PEG2 may limit biotin exposure in applications where the conjugation site is buried, while PEG4 adds additional molecular bulk without necessarily improving labeling efficiency for standard amine biotinylation workflows.

PROTAC linker antibody conjugation biotinylation reagent

Biotin-PEG3-NHS Ester vs. Biotin-NHS (No PEG Spacer): Solubility and Aggregation Prevention

Biotin-PEG3-NHS ester contains a hydrophilic PEG3 spacer, whereas Biotin-NHS ester (MW 341.4 Da) lacks any PEG moiety, resulting in fundamentally different solubility and aggregation properties . The PEG3 spacer imparts water solubility to the biotinylated molecule, reducing aggregation of labeled proteins and antibodies stored in solution. In contrast, biotinylation reagents without PEG spacers or with hydrophobic linkers (such as LC-biotin) can trigger aggregation and precipitation of conjugated biomolecules, particularly at high biotin incorporation ratios . Although dPEG4 biotin acid and LC-biotin have comparable linker lengths, dPEG4 biotin acid does not cause the aggregation and precipitation observed with LC-biotin, a phenomenon attributed to the hydrophilic PEG spacer . By extension, PEG3-containing biotin reagents confer similar anti-aggregation benefits.

antibody biotinylation protein labeling aqueous solubility

Biotin-PEG3-NHS Ester Stability in DMSO: Hydrolysis Resistance Data

Solvent optimization studies for Biotin-PEG3-NHS ester demonstrate that dissolution in anhydrous DMSO maintains NHS ester stability with hydrolysis measured at <5% over 4 hours, while aqueous reaction systems require pH 7–9 buffers to balance reactivity and stability . Analytical characterization using HPLC-MS identified anhydrous DMSO storage at –20°C as optimal, with shelf-life extending beyond 12 months under these conditions . This stability profile is essential for reproducible biotinylation workflows, as NHS ester hydrolysis in aqueous solution proceeds rapidly and can compromise labeling efficiency. The quantitative hydrolysis data (<5% over 4 hours) provides a benchmark for experimental design when selecting pre-reaction solvent conditions.

NHS ester stability bioconjugation solvent optimization

Biotin-PEG3-NHS Ester vs. PEG12-Length Linkers: Steric and Solubility Tradeoffs

Biotin-PEG3-NHS ester belongs to the short PEG chain category (2–6 ethylene glycol units), which provides distinct advantages for applications requiring close-proximity labeling [1]. Short PEG chains confer less steric hindrance and enable biotin to remain near the target molecule, making them ideal when the conjugated biomolecule must maintain native conformation and binding function. In contrast, long PEG chains (12–24 units) offer greater flexibility and separation but increase conjugate molecular weight and may introduce additional steric variables. For biotinylation reagents, the equilibrium binding constant and stoichiometry of the avidin–biotin-PEG complex system can be adjusted by PEG chain length; longer PEG chains (≥5000 g/mol) significantly reduce binding stoichiometry and increase dissociation constants [2].

PEG linker optimization steric hindrance biotin accessibility

Biotin-PEG3-NHS Ester Purity Specifications and Lot-to-Lot Consistency

Biotin-PEG3-NHS ester is commercially available with purity specifications of ≥95% to ≥98% across multiple established vendors, with select suppliers providing batch-specific purity certificates . TargetMol reports a specific batch purity of 98.27% for this compound, and ChemScence supplies it at ≥97% purity . This level of purity and batch traceability ensures reproducible biotinylation efficiency across experiments—a critical factor for quantitative assays where labeling density must be controlled. In comparison, the non-PEG Biotin-NHS ester is typically supplied at 97% purity, while Biotin-PEG12-NHS ester is offered at 98% purity, indicating that PEG3-length reagents are held to the same high purity standards as longer-chain analogs without the added cost and complexity .

reagent quality control reproducible biotinylation batch consistency

Biotin-PEG3-NHS Ester: Evidence-Supported Application Scenarios and Procurement Criteria


PROTAC Linker Synthesis Requiring Defined PEG3 Spacing

Biotin-PEG3-NHS ester is specifically validated as a PEG-based PROTAC linker for synthesizing proteolysis-targeting chimeras . The PEG3 spacer length (3 ethylene glycol units) falls within the optimal short-chain category for close-proximity ternary complex formation. Procurement is indicated when the PROTAC design requires a discrete, short PEG spacer (rather than PEG2 or PEG4) to achieve the precise spatial orientation between the target protein ligand and E3 ligase ligand. Batch-specific purity documentation (≥95%–98%) ensures reproducibility in multistep PROTAC synthesis workflows .

Antibody and Protein Biotinylation Requiring Minimal Aggregation

This reagent is optimal for biotinylating antibodies and proteins where conjugate aggregation must be minimized during solution storage. The hydrophilic PEG3 spacer imparts water solubility and reduces aggregation of labeled substrates, a property demonstrated across the PEG-biotin reagent class . Procurement is recommended over non-PEG biotinylation reagents (e.g., Biotin-NHS ester or LC-biotin) when high-density labeling or long-term storage stability is required . The 98% purity specification ensures consistent labeling stoichiometry.

Streptavidin-Based Affinity Purification and Detection Assays

Biotin-PEG3-NHS ester is suitable for labeling biomolecules destined for streptavidin/avidin capture in ELISA, Western blot, and flow cytometry applications . The PEG3 spacer length preserves high-affinity biotin–streptavidin binding without the steric occlusion observed with longer PEG chains (>5000 g/mol, which reduce binding stoichiometry from 4:1 to 1:1) . Procurement should prioritize vendors providing batch-specific purity analysis and defined storage recommendations (–20°C, anhydrous conditions) to maintain NHS ester reactivity .

Surface Functionalization of Nanoparticles and Biosensors

The NHS ester group enables covalent attachment to amine-functionalized surfaces (e.g., beads, nanoparticles, biosensor chips), while the PEG3 spacer provides a flexible, hydrophilic tether that reduces nonspecific binding. This application leverages the intermediate PEG3 length—sufficient to project biotin away from the surface but short enough to avoid entanglement and excessive hydrodynamic radius . The documented DMSO solubility and <5% hydrolysis over 4 hours in anhydrous DMSO enable controlled surface modification workflows with predictable reaction kinetics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotin-PEG3-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.